![molecular formula C19H20F2N2O B1327365 3,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898762-48-6](/img/structure/B1327365.png)
3,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone
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Description
3,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H20F2N2O and a molecular weight of 330.38 g/mol . The IUPAC name for this compound is (3,4-difluorophenyl){2-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone .
Molecular Structure Analysis
The InChI code for 3,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone is 1S/C19H20F2N2O/c1-22-8-10-23(11-9-22)13-15-4-2-3-5-16(15)19(24)14-6-7-17(20)18(21)12-14/h2-7,12H,8-11,13H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Scientific Research Applications
Phototoxicity and Photoprotection
- Benzophenones, including derivatives similar to 3,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone, exhibit phototoxic behavior when exposed to UV radiation. However, some derivatives are used as photoprotective agents in sunscreens. Minor molecular changes in benzophenone derivatives can lead to significant differences in phototoxic characteristics (Placzek et al., 2013).
Environmental Impact and Removal
- Benzophenone derivatives are found in aquatic environments and could affect water quality and human health. Studies on aqueous ferrate(VI) oxidation and other methods like photocatalytic degradation have been conducted to understand the removal efficiency of these compounds from water (Yang & Ying, 2013), (Wang et al., 2019).
Endocrine-Disrupting Activity
- Some benzophenone derivatives, including those structurally related to 3,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone, have been identified as endocrine disruptors. Their metabolism in human and animal models and subsequent effects on estrogenic and anti-androgenic activities are areas of active research (Watanabe et al., 2015).
Biodegradation and Environmental Safety
- The biodegradation of benzophenone derivatives is crucial for environmental safety. Studies on single bacterial strains capable of degrading these compounds indicate potential for bioremediation techniques (Jin et al., 2019).
properties
IUPAC Name |
(3,4-difluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-22-8-10-23(11-9-22)13-15-4-2-3-5-16(15)19(24)14-6-7-17(20)18(21)12-14/h2-7,12H,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGFBBJPSITSSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643900 |
Source
|
Record name | (3,4-Difluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898762-48-6 |
Source
|
Record name | Methanone, (3,4-difluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Difluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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